2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a versatile compound used in various scientific research fields. Its complex structure allows for diverse applications, ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(3-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide
- 2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide
Uniqueness
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is unique due to its methoxypiperidinyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable in various research applications.
Properties
IUPAC Name |
2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYSOYHSWDYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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